Methyl 4-bromo-2-methyl-5-nitrobenzoate
Overview
Description
Methyl 4-bromo-2-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester functional group
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s known that nitrobenzoates can undergo electrophilic aromatic substitution . In this process, the nitro group acts as a meta-directing group, meaning that it directs the incoming electrophile to the meta position relative to itself .
Biochemical Pathways
Nitrobenzoates are known to participate in charge-transfer complexes, which could potentially affect various biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, are factors that would typically be considered in a pharmacokinetic analysis .
Result of Action
The compound’s nitro group could potentially undergo reduction to form an amine group, which could have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions. Additionally, safety information indicates that the compound can cause skin and eye irritation, and may have respiratory effects , suggesting that it should be handled with care to minimize exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl 4-bromo-2-methylbenzoate
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of methyl 4-bromo-2-methyl-5-nitrobenzoate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in methyl 4-bromo-2-methyl-5-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: Methyl 4-amino-2-methyl-5-nitrobenzoate.
Substitution: Methyl 4-hydroxy-2-methyl-5-nitrobenzoate.
Oxidation: Methyl 4-bromo-2-carboxy-5-nitrobenzoate.
Scientific Research Applications
Chemistry: Methyl 4-bromo-2-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals with potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential use as drugs, particularly in the treatment of bacterial infections and cancer. The presence of the nitro group is of particular interest due to its potential bioactivity.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Methyl 4-bromo-2-nitrobenzoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 2-bromo-5-nitrobenzoate: Similar structure but with different positions of the bromine and nitro groups.
Methyl 4-bromo-2-methylbenzoate: Lacks the nitro group.
Uniqueness: Methyl 4-bromo-2-methyl-5-nitrobenzoate is unique due to the combination of the bromine atom, nitro group, and methyl ester functional group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVNOZRKHYKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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